molecular formula C23H27ClN6O B2993317 N2-(3-chloro-4-methylphenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 898648-13-0

N2-(3-chloro-4-methylphenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Cat. No. B2993317
CAS RN: 898648-13-0
M. Wt: 438.96
InChI Key: GSYRPVFDRJMZHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(3-chloro-4-methylphenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C23H27ClN6O and its molecular weight is 438.96. The purity is usually 95%.
BenchChem offers high-quality N2-(3-chloro-4-methylphenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-(3-chloro-4-methylphenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Modification

Research has detailed the synthesis of heterocyclic compounds involving triazine derivatives, showcasing methodologies that yield various N-heterocycles, including morpholines and piperazines, with high levels of regio- and diastereoselectivity. These syntheses are crucial for developing compounds with potential applications in medicinal chemistry and material science (Matlock et al., 2015).

Antimicrobial Activities

Another study focused on the antimicrobial properties of triazine derivatives. This research synthesized novel triazole derivatives with varying substituents and evaluated their effectiveness against a range of microorganisms. The findings suggest that certain triazine derivatives exhibit good to moderate antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007).

Environmental Applications

Additionally, triazine-based compounds have been studied for environmental applications, such as pesticide removal from wastewater. A study demonstrated the use of a lignocellulosic substrate as an effective adsorbent for removing pesticides, including triazine derivatives, from contaminated water, highlighting its potential for environmental cleanup efforts (Boudesocque et al., 2008).

Luminescence and Sensing Properties

Research into the excited states of sym-triazines, including derivatives similar to the compound , has been conducted to understand their luminescence properties better. These studies provide insights into their potential applications in designing luminescent materials and sensors (Oliva et al., 2005).

Analytical and Diagnostic Tools

Triazines have also been explored as markers and fixatives for studying growth in biological tissues, such as teeth and bones. Their ability to covalently bond with tissue components makes them valuable tools for biomedical research and diagnostics (Goland & Grand, 1968).

properties

IUPAC Name

2-N-(3-chloro-4-methylphenyl)-6-morpholin-4-yl-4-N-(4-propan-2-ylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN6O/c1-15(2)17-5-8-18(9-6-17)25-21-27-22(26-19-7-4-16(3)20(24)14-19)29-23(28-21)30-10-12-31-13-11-30/h4-9,14-15H,10-13H2,1-3H3,(H2,25,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYRPVFDRJMZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(C)C)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.